molecular formula C21H14N2O B1296697 Phenyl-(3-phenylquinoxalin-2-yl)methanone CAS No. 5784-78-1

Phenyl-(3-phenylquinoxalin-2-yl)methanone

Cat. No. B1296697
CAS RN: 5784-78-1
M. Wt: 310.3 g/mol
InChI Key: DSPLYTPJGJDWPA-UHFFFAOYSA-N
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Description

Phenyl-(3-phenylquinoxalin-2-yl)methanone is a chemical compound with the linear formula C21H14N2O . It has a molecular weight of 310.359 . This compound is used in scientific research and exhibits high complexity due to its structure.


Molecular Structure Analysis

The molecular structure of Phenyl-(3-phenylquinoxalin-2-yl)methanone consists of a quinoxaline core with phenyl groups attached at the 2 and 3 positions . The presence of these phenyl groups can influence the compound’s physical and chemical properties, as well as its reactivity.

Scientific Research Applications

Fluorescent Dyes

Phenyl-(3-phenylquinoxalin-2-yl)methanone derivatives are synthesized and used as fluorescent dyes . These dyes exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming their donor–acceptor architecture .

Aggregation-Induced Emission (AIE)

These compounds are studied for their aggregation-induced emission (AIE) effect . AIE is a phenomenon where certain compounds emit light upon aggregation, which is useful in various applications like bio-imaging, chemical sensing, and optoelectronics.

Optoelectronics

The characteristic optoelectronic properties and thermal stability of these dyes make them potential candidates for application in optoelectronics . Optoelectronics is the study and application of electronic devices that source, detect and control light.

Organic Light-Emitting Diodes (OLEDs)

These compounds are emerging as third-generation materials due to their widespread applications in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.

Organic Field-Effect Transistors (OFETs)

Phenyl-(3-phenylquinoxalin-2-yl)methanone derivatives are also used in organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.

Dye-Sensitized Solar Cells (DSSCs)

These compounds are used in dye-sensitized solar cells (DSSCs) . DSSCs are a type of solar cell that converts visible light into electrical energy.

Non-Linear Optics (NLOs)

Phenyl-(3-phenylquinoxalin-2-yl)methanone derivatives are used in non-linear optics (NLOs) . NLOs are the branch of optics that describes the behavior of light in non-linear media.

Chemo/Biosensors

These compounds are used in chemo/biosensors . These sensors can detect specific chemical or biological substances and produce an analytically useful signal.

Safety and Hazards

The safety and hazards associated with Phenyl-(3-phenylquinoxalin-2-yl)methanone are not well-documented in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and ensure safety .

Mechanism of Action

Target of Action

Phenyl-(3-phenylquinoxalin-2-yl)methanone is a quinoxaline derivative . Quinoxaline derivatives have been recognized as effective chemotherapeutic agents against a number of tumors . They have shown good anticancer activity through different mechanisms including tyrosine kinases inhibition and C-MET kinase inhibition .

Mode of Action

The mode of action of Phenyl-(3-phenylquinoxalin-2-yl)methanone involves the inhibition of tyrosine kinases and C-MET kinase . These kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By inhibiting these kinases, Phenyl-(3-phenylquinoxalin-2-yl)methanone can prevent the phosphorylation of proteins, thereby disrupting the signaling pathways that promote cell growth and proliferation .

Biochemical Pathways

Phenyl-(3-phenylquinoxalin-2-yl)methanone affects several biochemical pathways. It inhibits tyrosine kinases and C-MET kinase, which are involved in many cellular processes, including cell growth, proliferation, and survival . By inhibiting these kinases, Phenyl-(3-phenylquinoxalin-2-yl)methanone can disrupt these processes, leading to the inhibition of tumor growth .

Pharmacokinetics

It’s known that the compound possesses relatively low lying lumo (− 365 to − 398 eV) comparable to reported n-type/electron-transporting materials . This could potentially influence its bioavailability and distribution within the body.

Result of Action

The result of the action of Phenyl-(3-phenylquinoxalin-2-yl)methanone is the inhibition of tumor growth . By inhibiting tyrosine kinases and C-MET kinase, this compound disrupts the signaling pathways that promote cell growth and proliferation. This leads to the inhibition of tumor growth .

Action Environment

The action environment of Phenyl-(3-phenylquinoxalin-2-yl)methanone can be influenced by various factors. For instance, the compound exhibits good thermal stability , which could potentially influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name

phenyl-(3-phenylquinoxalin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O/c24-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLYTPJGJDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310694
Record name phenyl-(3-phenylquinoxalin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-(3-phenylquinoxalin-2-yl)methanone

CAS RN

5784-78-1
Record name NSC230376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl-(3-phenylquinoxalin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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